2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a quinazolinone core, a benzodioxole moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the quinazolinone intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The benzodioxole and quinazolinone moieties can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone and benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzodioxole moiety may enhance binding affinity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
- 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(4-methylphenyl)acetamide
Uniqueness
The unique combination of the quinazolinone core, benzodioxole moiety, and sulfanylacetamide group in 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
6195-80-8 |
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Molecular Formula |
C26H23N3O4S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O4S/c1-3-28(18-8-6-7-17(2)13-18)24(30)15-34-26-27-21-10-5-4-9-20(21)25(31)29(26)19-11-12-22-23(14-19)33-16-32-22/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
IJOIKXKFAMYOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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